molecular formula C12H9BrClN B13920782 3-Bromo-5-(2-chloro-6-methylphenyl)pyridine

3-Bromo-5-(2-chloro-6-methylphenyl)pyridine

Cat. No.: B13920782
M. Wt: 282.56 g/mol
InChI Key: PXRSIJOBTDPEPF-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chloro-6-methylphenyl)pyridine is a chemical compound with the molecular formula C12H8BrClN. It is a member of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its bromine and chlorine substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chloro-6-methylphenyl)pyridine typically involves the bromination of 5-(2-chloro-6-methylphenyl)pyridine. This process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-chloro-6-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

3-Bromo-5-(2-chloro-6-methylphenyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chloro-6-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of bromine and chlorine substituents often enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(2-chlorophenyl)pyridine
  • 3-Bromo-5-(2-methylphenyl)pyridine
  • 3-Bromo-5-(2-chloro-4-methylphenyl)pyridine

Uniqueness

3-Bromo-5-(2-chloro-6-methylphenyl)pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and a methyl group on the phenyl ring provides distinct electronic and steric properties that differentiate it from similar compounds .

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

3-bromo-5-(2-chloro-6-methylphenyl)pyridine

InChI

InChI=1S/C12H9BrClN/c1-8-3-2-4-11(14)12(8)9-5-10(13)7-15-6-9/h2-7H,1H3

InChI Key

PXRSIJOBTDPEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C2=CC(=CN=C2)Br

Origin of Product

United States

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